molecular formula C12H18N2O B1314401 N-(4-methoxyphenyl)piperidin-4-amine CAS No. 37656-54-5

N-(4-methoxyphenyl)piperidin-4-amine

Cat. No. B1314401
CAS RN: 37656-54-5
M. Wt: 206.28 g/mol
InChI Key: UFNFEMTWSJTTFW-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)piperidin-4-amine” is a biochemical used for proteomics research . It has a molecular formula of C12H18N2O and a molecular weight of 206.28 .


Synthesis Analysis

Piperidines, which include “N-(4-methoxyphenyl)piperidin-4-amine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxyphenyl)piperidin-4-amine” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines, including “N-(4-methoxyphenyl)piperidin-4-amine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions are crucial in the pharmaceutical industry, where piperidine derivatives are present in more than twenty classes of pharmaceuticals .


Physical And Chemical Properties Analysis

“N-(4-methoxyphenyl)piperidin-4-amine” has a molecular formula of C12H18N2O and a molecular weight of 206.28 . More specific physical and chemical properties are not mentioned in the retrieved sources.

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Anti-Angiogenic Studies

    • A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized .
    • The efficacy of these derivatives to inhibit in vivo angiogenesis was evaluated using chick chorioallantoic membrane (CAM) model .
    • These novel piperidine analogues efficiently blocked the formation of blood vessels in vivo in CAM model .
  • DNA Cleavage Studies

    • The DNA cleavage abilities of these derivatives were evaluated after incubating with calf thymus DNA followed by gel electrophoresis .
    • These compounds exhibited differential migration and band intensities in DNA binding/cleavage assays .
    • Among the tested compounds, some showed significant DNA cleavage activities compared to their respective controls .
  • Synthesis of Biologically Active Piperidines

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Hole Transporting Materials for Perovskite Solar Cells

    • Two N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based HTMs (CP1 and CP2) with different conjugated π-bridge cores of fused aromatic ring are designed .
    • The designed CP1 and CP2 have better properties with good stability and high hole mobility compared with the parent H101 .
    • The power conversion efficiency (PCE) of the H101-based PSC device is 14.78%, while the CP1-based PSC shows a better PCE of 15.91% .
  • Antioxidant and Metal Chelating Properties

    • Liu et al. expanded this field with 4-N-phenylaminoquinoline derivative 14 via piperidine moiety introduction to a previously reported lead compound .
    • Piperidine incorporation improved the brain exposure of the resulting dual inhibitor .
    • In addition, the compound showed antioxidant and metal chelating properties .
  • Inhibition of PKBβ

    • “N-(4-methoxyphenyl)piperidin-4-amine” derivatives have been found to be potent ATP-competitive inhibitors of PKBβ .
    • These compounds showed inhibition of relevant molecular biomarkers in the PI3K-PKB-mTOR pathway in cells .
    • This compound was 28-fold selective for PKB compared to the structurally homologous kinase PKA .
  • Synthesis of Biologically Active Piperidines

    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Pharmacological Applications

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Future Directions

Piperidines, including “N-(4-methoxyphenyl)piperidin-4-amine”, are significant in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the pharmacological applications of piperidine derivatives .

properties

IUPAC Name

N-(4-methoxyphenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-5,11,13-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNFEMTWSJTTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428098
Record name N-(4-methoxyphenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)piperidin-4-amine

CAS RN

37656-54-5
Record name N-(4-methoxyphenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Zhao, Q Yang, Y Tang, Q You… - Journal of Enzyme …, 2022 - Taylor & Francis
Kv1.5 potassium channel, encoded by KCNA5, is a promising target for the treatment of atrial fibrillation, one of the common arrhythmia. A new series of arylmethylpiperidines …
Number of citations: 6 www.tandfonline.com
SU Agare, MP More, AB Solunke, DD Gaikwad…
Number of citations: 0

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